N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide
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Overview
Description
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction with an appropriate aryl halide under palladium-catalyzed conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Materials Science: It is used in the development of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can bind to receptors, altering their signaling pathways and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: Known for its use in pharmaceuticals and agrochemicals.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in catalysis and materials science.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Utilized as a vasodilator and in other medicinal applications.
Uniqueness
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the prop-2-enamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-4-13(18)17-12-8-6-5-7-11(12)14-15-9(2)10(3)16-14/h4-8H,1H2,2-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKGHKQAYKCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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